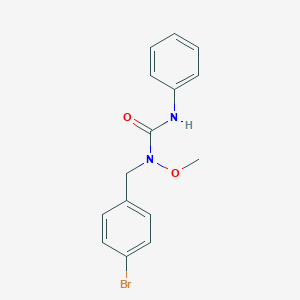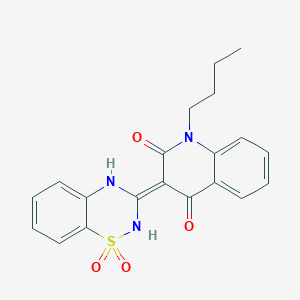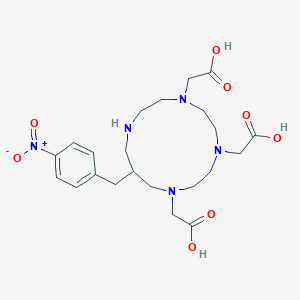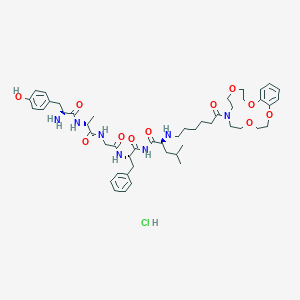
3-Hydroxy-3-methylglutaric-d3 Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylglutaric-d3 Anhydride is a stable isotope-labeled compound with the molecular formula C6H5D3O4 and a molecular weight of 147.14 g/mol . It is commonly used in scientific research for its unique properties, particularly in the study of metabolic pathways and enzyme mechanisms.
Méthodes De Préparation
The synthesis of 3-Hydroxy-3-methylglutaric-d3 Anhydride involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
3-Hydroxy-3-methylglutaric-d3 Anhydride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like acetone and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound.
Applications De Recherche Scientifique
3-Hydroxy-3-methylglutaric-d3 Anhydride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methylglutaric-d3 Anhydride involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol and other isoprenoids, playing a critical role in cellular cholesterol homeostasis .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-methylglutaric-d3 Anhydride can be compared with other similar compounds, such as:
3-Hydroxy-3-methylglutaric Anhydride: The non-deuterated version of the compound, used in similar research applications but without the stable isotope labeling.
3-Hydroxy-3-methylglutaric Acid: Another related compound used in metabolic research and enzyme studies.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies of metabolic pathways and enzyme mechanisms .
Propriétés
IUPAC Name |
4-hydroxy-4-(trideuteriomethyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCHZAKVUAJQJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC(=O)OC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473680 |
Source


|
| Record name | Dicrotalic-d3 Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115135-38-1 |
Source


|
| Record name | Dicrotalic-d3 Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)




